4-Biphenylyl pyrazinoate
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Overview
Description
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring and a biphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester typically involves the esterification of pyrazinecarboxylic acid with (1,1’-biphenyl)-4-ol. This reaction can be catalyzed by acidic or basic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include pyrazinecarboxylic acid, (1,1’-biphenyl)-4-ol, and various oxidized or substituted derivatives .
Scientific Research Applications
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid esters: These compounds share the pyrazinecarboxylic acid moiety but differ in the ester group attached.
Biphenyl esters: These compounds contain the biphenyl group but differ in the acid moiety attached.
Uniqueness
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is unique due to the combination of the pyrazine and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
132172-95-3 |
---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
132172-95-3 | |
Synonyms |
4-Biphenylyl pyrazinoate |
Origin of Product |
United States |
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